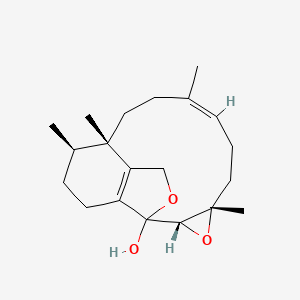
Phomactin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Phomactin G is a complex organic molecule with a unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phomactin G typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the methyl and hydroxyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization of linear precursors.
Functional Group Transformations: Introduction of hydroxyl and methyl groups using reagents such as methyl iodide and sodium borohydride.
Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center using chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Cr(II)/Ni(II)-Mediated Macrocyclization
The foundational step in synthesizing phomactin G involves a Cr(II)/Ni(II)-catalyzed macrocyclization of aldehyde vinyl iodide 9 to form cycloadduct 16 . This reaction establishes the 12-membered macrocyclic core critical to this compound’s structure .
Epoxidation and β-Epoxide Formation
-
Cycloadduct 16 undergoes stereoselective epoxidation using VO(OEt)₃ and tert-butyl hydroperoxide (TBHP) at −78°C, yielding β-epoxide 21 (72% yield) .
-
Subsequent oxidation of 21 with Dess-Martin periodinane (DMP) converts the secondary alcohol to a ketone (25 ), which is deprotected to yield (±)-phomactin G .
Allylic Oxidation and Pyran Ring Formation
This compound undergoes allylic oxidation at C15 to form allylic alcohol Sch 49028 , which spontaneously cyclizes to generate the pyran ring in phomactin A. This transformation is proposed to occur via enzymatic oxidation in biosynthesis .
Sulfide Oxidation and Sulfone Formation
-
Phenyl sulfide 34 (a protected this compound derivative) is oxidized to sulfone 35 using ammonium heptamolybdate and H₂O₂, avoiding unwanted alkene rearrangements .
Rh(I)-Catalyzed C–C Bond Cleavage
The cyclobutanol motif in phomactin derivatives undergoes Rh(I)-catalyzed C–C cleavage under heating, enabling further structural diversification. This reaction is pivotal for accessing phomactin A and related congeners .
Biosynthetic Pathways
This compound is biosynthesized from geranylgeranyl pyrophosphate (GGPP) via enzymatic cyclization and oxidation:
-
PhmA-Catalyzed Cyclization : Phomactatriene (9 ) is formed via carbocation rearrangements .
-
PhmC-Catalyzed Oxidation : Sequential oxidations introduce hydroxyl and epoxy groups, leading to this compound .
Data Table: Key Chemical Reactions
Aplicaciones Científicas De Investigación
Phomactin G:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Phomactin G depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Phomactin G: can be compared with other tetracyclic compounds with similar structures. Some similar compounds include:
Tetracycline: An antibiotic with a tetracyclic core structure.
Steroids: A class of compounds with a tetracyclic ring system, including cholesterol and hormones like testosterone.
Terpenoids: Naturally occurring compounds with multiple ring structures, such as taxol.
The uniqueness of This compound lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H30O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(5S,7S,10Z,14S,15R)-7,11,14,15-tetramethyl-3,6-dioxatetracyclo[12.4.0.04,18.05,7]octadeca-1(18),10-dien-4-ol |
InChI |
InChI=1S/C20H30O3/c1-13-6-5-10-19(4)17(23-19)20(21)15-8-7-14(2)18(3,11-9-13)16(15)12-22-20/h6,14,17,21H,5,7-12H2,1-4H3/b13-6-/t14-,17+,18+,19+,20?/m1/s1 |
Clave InChI |
OGWUAOXLICPHRC-MNBZXKMOSA-N |
SMILES isomérico |
C[C@@H]1CCC2=C3[C@]1(CC/C(=C\CC[C@]4([C@@H](C2(OC3)O)O4)C)/C)C |
SMILES canónico |
CC1CCC2=C3C1(CCC(=CCCC4(C(C2(OC3)O)O4)C)C)C |
Sinónimos |
phomactin G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















